molecular formula C16H16O5 B4894073 PROP-2-EN-1-YL 2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

PROP-2-EN-1-YL 2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

Cat. No.: B4894073
M. Wt: 288.29 g/mol
InChI Key: QSIWCXJDCGFTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROP-2-EN-1-YL 2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a prop-2-en-1-yl group and an ethyl-2-oxo-2H-chromen-7-yl moiety, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-ol with prop-2-en-1-yl acetate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

PROP-2-EN-1-YL 2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s coumarin moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticoagulant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROP-2-EN-1-YL 2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

prop-2-enyl 2-(4-ethyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-3-7-19-16(18)10-20-12-5-6-13-11(4-2)8-15(17)21-14(13)9-12/h3,5-6,8-9H,1,4,7,10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIWCXJDCGFTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.